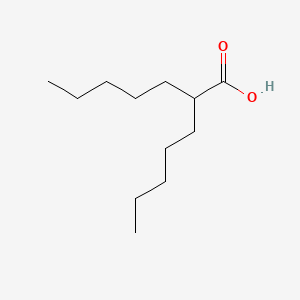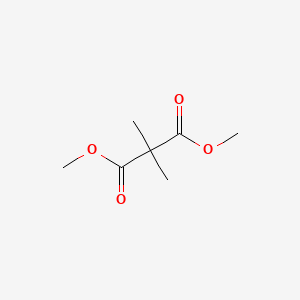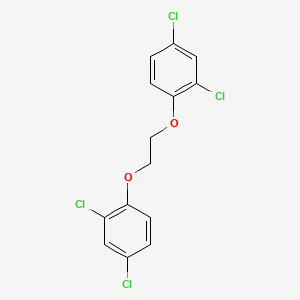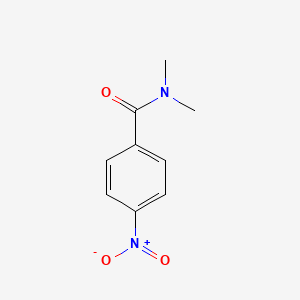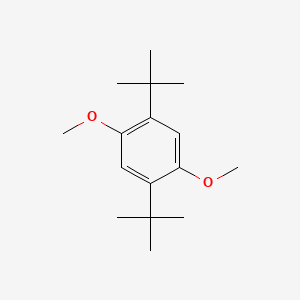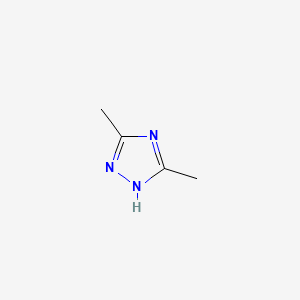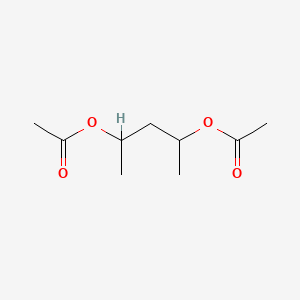
3-(Trifluoromethoxy)benzyl alcohol
説明
3-(Trifluoromethoxy)benzyl alcohol is a compound that is part of a broader class of trifluoromethylated organic molecules. These molecules are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which can be beneficial in pharmaceuticals, agrochemicals, and materials science. While the provided papers do not directly discuss 3-(Trifluoromethoxy)benzyl alcohol, they do provide insights into the chemistry of related trifluoromethyl and benzyl alcohol derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of trifluoromethylated benzyl alcohols can be complex due to the reactivity of the trifluoromethyl group. Paper9 describes the synthesis of a related compound, 2,4,6-tris(trifluoromethyl)benzyl alcohol, through the treatment of a trifluoromethylphenyl derivative with paraformaldehyde. This method could potentially be adapted for the synthesis of 3-(Trifluoromethoxy)benzyl alcohol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of trifluoromethylated benzyl alcohols is characterized by the presence of a benzyl group attached to an alcohol functional group, with the addition of trifluoromethyl substituents. These substituents can significantly influence the molecular conformation and intermolecular interactions due to their high electronegativity and steric bulk. An X-ray diffraction study mentioned in paper9 reveals that a hexameric structure is formed in the case of 2,4,6-tris(trifluoromethyl)benzyl alcohol, which could suggest that 3-(Trifluoromethoxy)benzyl alcohol may also exhibit unique structural characteristics.
Chemical Reactions Analysis
The reactivity of trifluoromethylated benzyl alcohols can be explored through various chemical reactions. For instance, paper discusses the use of scandium triflate as a catalyst for acylation reactions involving alcohols, which could be applicable to 3-(Trifluoromethoxy)benzyl alcohol. Paper describes benzyl-etherification reactions catalyzed by rare earth metal triflates, indicating that trifluoromethylated benzyl alcohols could participate in etherification reactions to form benzyl ethers. Additionally, paper outlines a method for the trifluoromethylation of benzylic xanthates, which could be relevant for introducing trifluoromethyl groups into benzyl alcohol derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Trifluoromethoxy)benzyl alcohol would be influenced by the trifluoromethoxy group. This group is known for its lipophilicity and ability to enhance the metabolic stability of molecules. The presence of the trifluoromethoxy group could also affect the boiling point, solubility, and reactivity of the alcohol. Paper10 provides an example of the oxidation of benzyl alcohol to benzaldehyde and benzoic acid, suggesting that 3-(Trifluoromethoxy)benzyl alcohol could undergo similar oxidation reactions under appropriate conditions.
科学的研究の応用
Application in Synthesis and Catalysis
3-(Trifluoromethoxy)benzyl alcohol and related compounds are extensively used in organic synthesis, particularly in reactions involving benzylation. For instance, 2-Benzyloxy-1-methylpyridinium triflate, a stable organic salt, is utilized for benzylation of a variety of alcohols, producing benzyl ethers with good to excellent yield (Poon & Dudley, 2006). Additionally, benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate have been employed for secondary benzylation across different nucleophiles, demonstrating high effectiveness (Noji et al., 2003). This showcases the versatile applications of benzyl alcohols in synthesis and catalysis.
Role in Pharmaceutical and Material Sciences
In the field of pharmaceuticals and material sciences, the trifluoromethoxy group, as seen in 3-(Trifluoromethoxy)benzyl alcohol, is gaining attention for its ability to improve the properties of small-molecule drug candidates. For example, copper metallaphotoredox-mediated direct deoxytrifluoromethylation allows for the incorporation of the trifluoromethyl (CF3) group into alcohols, enhancing their pharmaceutical properties (Intermaggio et al., 2022). This demonstrates the critical role of trifluoromethoxy compounds in advancing medicinal chemistry.
Biotechnological Applications
In biotechnology, engineering of microorganisms for the production of benzyl alcohol derivatives represents a significant area of research. For instance, Escherichia coli has been engineered for renewable benzyl alcohol production, utilizing a non-natural pathway for biosynthesis directly from glucose (Pugh et al., 2015). This highlights the potential of biotechnological methods in producing valuable chemical compounds sustainably.
Safety and Hazards
The compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/eye protection/face protection .
作用機序
Target of Action
Benzyl alcohols are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Benzyl alcohols, in general, can undergo various reactions such as free radical bromination and nucleophilic substitution . The trifluoromethoxy group may influence these reactions, potentially altering the compound’s interaction with its targets .
Biochemical Pathways
Benzyl alcohols can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The presence of the trifluoromethoxy group may influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
Benzyl alcohols can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethoxy)benzyl alcohol. These factors can include pH, temperature, and the presence of other substances that can interact with the compound .
特性
IUPAC Name |
[3-(trifluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGSSROOYSFMMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198848 | |
| Record name | 3-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50823-90-0 | |
| Record name | 3-(Trifluoromethoxy)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050823900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Trifluoromethoxy)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)benzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



